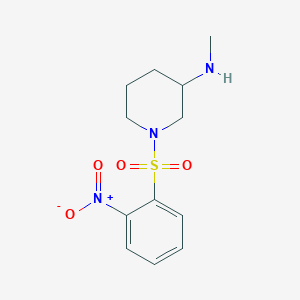N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine
CAS No.:
Cat. No.: VC17857651
Molecular Formula: C12H17N3O4S
Molecular Weight: 299.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17N3O4S |
|---|---|
| Molecular Weight | 299.35 g/mol |
| IUPAC Name | N-methyl-1-(2-nitrophenyl)sulfonylpiperidin-3-amine |
| Standard InChI | InChI=1S/C12H17N3O4S/c1-13-10-5-4-8-14(9-10)20(18,19)12-7-3-2-6-11(12)15(16)17/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
| Standard InChI Key | IBAWSZVLTBJPDN-UHFFFAOYSA-N |
| Canonical SMILES | CNC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₂H₁₇N₃O₄S, with a molecular weight of 299.35 g/mol. Its IUPAC name derives from the piperidin-3-amine core, where the nitrogen at position 1 is bonded to a methyl group and a 2-nitrobenzenesulfonyl moiety. Key structural elements include:
-
Piperidine ring: A six-membered saturated heterocycle providing conformational flexibility.
-
2-Nitrobenzenesulfonyl group: An electron-withdrawing substituent that influences electronic distribution and reactivity .
-
N-Methylamine: Enhances lipophilicity and modulates intermolecular interactions .
The nitro group at the ortho position of the benzene ring introduces steric hindrance, potentially affecting binding interactions in biological systems .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine typically involves sequential functionalization of the piperidine core:
-
N-Methylation: Piperidin-3-amine undergoes methyl group introduction via reductive amination or alkylation with methyl iodide .
-
Sulfonylation: The secondary amine reacts with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.
Reaction Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran.
-
Temperature: 0–25°C to minimize side reactions.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).
Key Reaction Pathways
-
Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization.
-
Sulfonamide Cleavage: Strong acids (e.g., HBr/acetic acid) or bases (e.g., NaOH/ethanol) can hydrolyze the sulfonamide bond, regenerating the parent amine.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Moderate in DMSO (~50 mg/mL); low in water (<1 mg/mL) |
| LogP | ~2.1 (predicted) |
| pKa | Amine: ~9.5; Sulfonamide: ~6.2 |
| Thermal Stability | Decomposes above 200°C |
The electron-withdrawing nitro and sulfonyl groups reduce basicity compared to unmodified piperidin-3-amine (pKa ~10.5) .
Biological Activity and Research Applications
While direct pharmacological data for N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine are unavailable, structurally related sulfonamides exhibit:
-
Enzyme Inhibition: Sulfonamide groups often target carbonic anhydrases or proteases.
-
Antimicrobial Effects: Analogous compounds show activity against Gram-positive bacteria.
-
CNS Modulation: Piperidine derivatives frequently cross the blood-brain barrier, suggesting neuropharmacological potential .
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | IC₅₀ (Enzyme X) | Antibacterial MIC (μg/mL) |
|---|---|---|
| 1-(4-Nitrobenzenesulfonyl)piperidine | 12 nM | 8 (S. aureus) |
| N-Methylpiperidin-3-amine | N/A | >64 |
Industrial and Materials Science Applications
-
Coordination Chemistry: The sulfonamide nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺).
-
Polymer Modification: Incorporated into epoxy resins to enhance thermal stability.
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of the nitro position and sulfonamide linkage.
-
Prodrug Development: Leveraging nitro-to-amine reduction for targeted drug delivery.
-
Catalytic Applications: Exploring metal-organic frameworks incorporating this ligand.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume